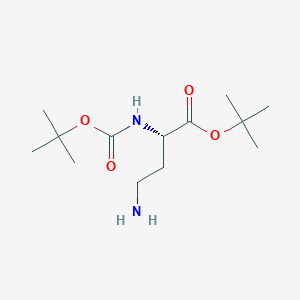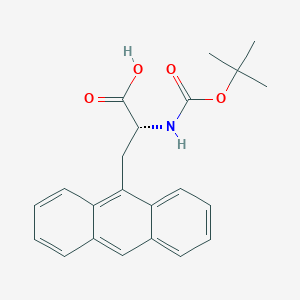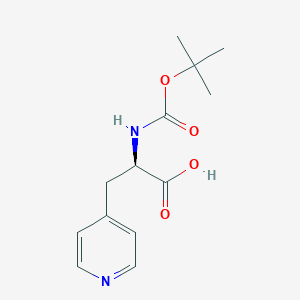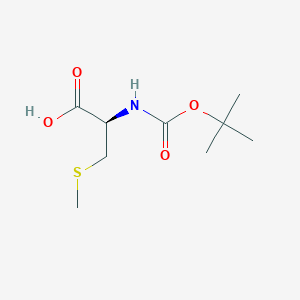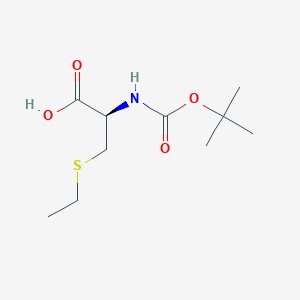
Boc-5-アミノペンタン酸
概要
説明
5-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as Boc-5-aminopentanoic acid, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Molecular Structure Analysis
The molecular formula of 5-((tert-Butoxycarbonyl)amino)pentanoic acid is C10H19NO4 . Its InChI Code is 1S/C10H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14) .Chemical Reactions Analysis
The terminal carboxylic acid of 5-((tert-Butoxycarbonyl)amino)pentanoic acid can react with primary amine groups in the presence of activators to form a stable amide bond . This property makes it useful in peptide synthesis.Physical And Chemical Properties Analysis
The molecular weight of 5-((tert-Butoxycarbonyl)amino)pentanoic acid is 217.26 g/mol . It is a solid at room temperature .科学的研究の応用
化学合成
Boc-5-アミノペンタン酸は、末端にカルボン酸とBoc保護されたアミノ基を持つアルカン鎖です . 末端のカルボン酸は、活性化剤(例えば、EDCまたはHATU)の存在下で1級アミン基と反応して安定なアミド結合を形成します . これは、化学合成において貴重な化合物であることを意味します。
PROTACリンカー
Boc-5-アミノペンタン酸は、PROTACの合成におけるPROTACリンカーとして使用できます . PROTAC(プロテオリシス標的キメラ)は、E3ユビキチンリガースを特定のタンパク質にリクルートして、そのタンパク質の分解を標的とする薬物の一種です .
量子化学的研究
Boc-5-アミノペンタン酸は、溶媒効果を含む量子化学的ab initio法とDFT法によって研究されてきました . これらの研究は、イオン化エネルギー、電子親和性、分子電気陰性度、化学的硬度、求核性指数、双極子モーメント、四極子モーメント、双極子分極率などの電子構造と分子記述子に関する洞察を提供しています .
熱力学分析
零点エネルギー、内部エネルギー、エンタルピー、エントロピー、ギブスエネルギーなどの熱力学的関数は、Boc-5-アミノペンタン酸について評価されています . この情報は、化合物の安定性と反応性を理解する上で非常に重要です。
ペロブスカイト太陽電池の調製
Boc-5-アミノペンタン酸は、印刷可能なメゾスコピックペロブスカイト太陽電池の製造のためのペロブスカイトの調製に使用されてきました . これは、再生可能エネルギー分野におけるその可能性を示しています。
標識インスリンの合成
Boc-5-アミノペンタン酸は、レニウムおよびテクネチウム-99m標識インスリンの合成におけるスペーサーとして使用されてきました . この用途は、医療画像診断分野において重要です。
作用機序
Target of Action
Boc-5-aminopentanoic acid, also known as Boc-NH-C4-acid, Boc-5-Ava-OH, 5-((tert-Butoxycarbonyl)amino)pentanoic acid, or 5-Boc-amino-pentanoic acid, is primarily used as a PROTAC linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of Boc-5-aminopentanoic acid are therefore the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Boc-5-aminopentanoic acid is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the Boc-5-aminopentanoic acid to link the E3 ligase recruiting moiety and the protein-targeting moiety of the PROTAC . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
The biochemical pathways affected by Boc-5-aminopentanoic acid are dependent on the specific protein targeted by the PROTAC it is part of . By tagging the target protein for degradation, the PROTAC can disrupt the biochemical pathways that the protein is involved in .
Pharmacokinetics
As part of a protac, these properties would be crucial for determining the bioavailability of the drug .
Result of Action
The result of the action of Boc-5-aminopentanoic acid is the degradation of the target protein . This can have various molecular and cellular effects depending on the function of the protein .
Action Environment
The action of Boc-5-aminopentanoic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors such as temperature and the presence of other chemicals can potentially affect the stability and efficacy of the PROTAC .
生物活性
5-((tert-Butoxycarbonyl)amino)pentanoic acid has been shown to have a variety of biological activities. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-tumor activity in cell culture and animal models. In addition, 5-((tert-Butoxycarbonyl)amino)pentanoic acid has been shown to have neuroprotective effects in animal models.
Biochemical and Physiological Effects
5-((tert-Butoxycarbonyl)amino)pentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of anandamide in the body, which has a variety of effects, including pain relief and anti-inflammatory effects. In addition, 5-((tert-Butoxycarbonyl)amino)pentanoic acid has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of fatty acid amides, such as anandamide. By inhibiting FAAH, 5-((tert-Butoxycarbonyl)amino)pentanoic acid increases the levels of anandamide in the body, which has a variety of effects.
実験室実験の利点と制限
5-((tert-Butoxycarbonyl)amino)pentanoic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, it has a variety of applications in scientific research, including in vitro and in vivo studies. However, there are some limitations to using 5-((tert-Butoxycarbonyl)amino)pentanoic acid in laboratory experiments. It is not water-soluble, which can limit its use in certain experiments. In addition, it has a relatively short shelf life, which can limit its use in long-term experiments.
将来の方向性
There are a number of potential future directions for 5-((tert-Butoxycarbonyl)amino)pentanoic acid. One potential direction is to further study its mechanism of action and biological activity. It is also possible to study its effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, it could be used in combination with other compounds to study synergistic effects. Finally, it could be used in combination with other compounds to develop new drugs and therapeutics.
Safety and Hazards
特性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMRZAMDGJIWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338000 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27219-07-4 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Boc-amino)valeric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








